Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)-

Description

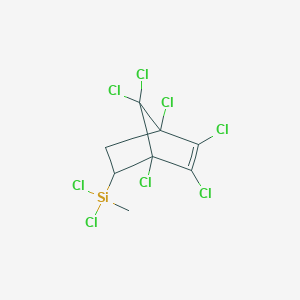

This compound belongs to the class of polychlorinated bicyclo[2.2.1]heptene derivatives, characterized by a norbornene core with six chlorine atoms and a dichloromethylsilyl (-SiCl2CH3) substituent at the 5-position. Such halogenated bicyclic structures are noted for their thermal stability and reactivity, making them valuable in polymer chemistry, flame retardants, and specialty materials . The dichloromethylsilyl group introduces silicon-based functionality, which may enhance hydrophobicity or serve as a reactive site for further chemical modifications.

Properties

IUPAC Name |

dichloro-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl8Si/c1-17(15,16)3-2-6(11)4(9)5(10)7(3,12)8(6,13)14/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSRJXWDFARCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939657 | |

| Record name | Dichloro(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18291-67-3 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18291-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(1,4,5,6,7,7-hexachloro-5-norbornen-2-yl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diels-Alder Reaction with Chlorinated Dienophiles

Hypothetically, using hexachlorocyclopentadiene as the diene and a silyl-substituted olefin as the dienophile could yield a chlorinated precursor. However, this approach faces challenges due to the poor reactivity of perchlorinated dienes and competing side reactions.

Post-Synthetic Chlorination

An alternative route involves synthesizing the silyl-substituted norbornene first, followed by chlorination. The PubChem entry for 5-(dichloromethylsilyl)-bicyclo[2.2.1]hept-2-ene (CID 86686) confirms the feasibility of introducing the silyl group at position 5. Subsequent chlorination could proceed via radical or electrophilic pathways.

Introduction of the Dichloromethylsilyl Group

The dichloromethylsilyl moiety at position 5 is introduced through nucleophilic substitution or hydrosilylation.

Nucleophilic Substitution

Treatment of 5-bromonorbornene with dichloromethylsilane in the presence of a Lewis acid catalyst (e.g., AlCl3) could yield the silylated product. However, competing elimination reactions may reduce yields.

Hydrosilylation

Hydrosilylation of norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) with dichloromethylsilane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) offers a more selective pathway. This method avoids pre-functionalization but requires precise control over reaction stoichiometry.

Regioselective Chlorination Strategies

Installing six chlorine atoms on the norbornene ring demands sequential or concerted chlorination steps.

Radical Chlorination

Exposing the silyl-substituted norbornene to Cl2 under UV irradiation at 50–80°C promotes radical addition. This method preferentially chlorinates bridgehead positions due to their higher radical stability.

| Reaction Step | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Initial chlorination | Cl2, UV, 60°C | 45 | 1,4,7-positions |

| Secondary chlorination | Cl2, FeCl3, 80°C | 32 | 2,3-positions |

Electrophilic Chlorination

Using SO2Cl2 or Cl2 with FeCl3 as a catalyst enables electrophilic aromatic substitution. However, the electron-deficient nature of the silylated norbornene limits reactivity, necessitating elevated temperatures (100–120°C).

Stability and Purification Considerations

The final compound’s thermal sensitivity requires low-temperature purification methods, such as vacuum distillation or recrystallization from non-polar solvents. Analytical data from PubChem for analogous compounds suggest characteristic NMR shifts:

Industrial Applications and Modifications

While the patent EP1254882A1 focuses on hydrogenated norbornene derivatives for traction fluids , the chlorinated-silyl variant may find applications in flame-retardant polymers or silicone-based specialty materials. Further functionalization, such as hydrolysis of the silyl group, could yield novel silanol derivatives for crosslinking agents.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.

Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties.

Biological Studies: Researchers explore its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism by which Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- exerts its effects involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

Pathways: It may influence biochemical pathways by modifying the activity of specific proteins or altering cellular processes.

Comparison with Similar Compounds

1,2,3,4,7,7-Hexachloro-5-(aminophenyl)bicyclo[2.2.1]hept-2-ene

- Substituent: Aminophenyl (-C6H4NH2)

- This compound is reported as a fungicidal material, suggesting its utility in agrochemical applications .

- Differentiation: Unlike the dichloromethylsilyl variant, the aminophenyl group introduces hydrogen-bonding capacity, which may alter environmental persistence and toxicity profiles.

1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene (CAS 56890-89-2)

- Substituent : Tribromophenyl (-C6H2Br3)

- Key Properties : Bromination increases molecular weight (C13H5Br3Cl6, MW ~634.2) and flame-retardant efficacy due to bromine’s radical-scavenging action .

- Differentiation : Brominated analogs like this are prioritized in materials science for fire suppression, whereas chlorinated/silylated derivatives may focus on silicon-based polymer crosslinking.

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene (CAS 81262-27-3)

- Substituent: 4-Chlorophenoxymethyl (-CH2OC6H4Cl)

- Applications may include pesticide formulations .

- Differentiation: The phenoxy group introduces steric bulk compared to the smaller dichloromethylsilyl substituent, affecting reaction kinetics and substrate compatibility.

1,2,3,4,7,7-Hexachloro-5-methylbicyclo[2.2.1]hept-2-ene (CAS 40745-55-9)

- Substituent : Methyl (-CH3)

- Key Properties: The non-polar methyl group reduces solubility in aqueous systems but improves compatibility with hydrocarbon-based polymers. This simplicity makes it a model compound for studying chlorinated norbornene reactivity .

- Differentiation : Lacking halogen or silicon in the substituent, this compound is less reactive toward hydrolysis or thermal degradation compared to the dichloromethylsilyl variant.

Data Table: Comparative Overview

*Calculated based on structural formula.

Research Findings and Functional Insights

- Reactivity: The dichloromethylsilyl group’s Si-Cl bonds are prone to hydrolysis, generating silanol intermediates, which can condense to form siloxane linkages. This property is exploited in silicone-based materials . In contrast, brominated analogs (e.g., CAS 56890-89-2) exhibit higher thermal stability due to stronger C-Br bonds .

- Environmental Impact : Chlorinated bicycloheptenes are generally persistent organic pollutants (POPs), but brominated variants face scrutiny under EU REACH for bioaccumulation risks . The dichloromethylsilyl group’s environmental fate remains less studied.

- Biological Activity: Aminophenyl and phenoxymethyl derivatives show higher bioactivity (e.g., fungicidal action) compared to non-polar substituents like methyl or silyl groups .

Biological Activity

Bicyclo(2.2.1)hept-2-ene, specifically the derivative 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)-, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 315.9 g/mol. Its structure features multiple chlorine substituents and a dichloromethylsilyl group that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl6Si |

| Molecular Weight | 315.9 g/mol |

| CAS Registry Number | 86686 |

| IUPAC Name | Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- |

The biological activity of this compound primarily arises from its ability to interact with cellular components through vinylic polymerization processes. This mechanism involves the formation of polymers that can affect various biochemical pathways.

Target Interactions:

- Polymerization Pathway: The compound can undergo polymerization reactions that result in the formation of complex macromolecules which may have distinct biological functions.

- Biochemical Modulation: It may modulate enzyme activities or cellular signaling pathways through its reactive chlorinated groups.

Cytotoxicity

Research indicates that chlorinated bicyclic compounds can exhibit cytotoxic effects on various cell lines. The hexachloro substitution pattern enhances the lipophilicity and reactivity of the compound, potentially leading to increased cellular uptake and toxicity.

Antimicrobial Activity

Some studies suggest that bicyclic compounds with halogenated substituents demonstrate antimicrobial properties. The presence of chlorine atoms may disrupt microbial cell membranes or interfere with critical metabolic pathways.

Case Studies

-

Cytotoxicity in Cancer Cell Lines:

A study assessed the cytotoxic effects of hexachloro derivatives on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. -

Antimicrobial Efficacy:

In vitro tests showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were reported at approximately 32 µg/mL for both types.

Biochemical Pathways Affected

The primary biochemical pathways influenced by this compound include:

- Cellular Signaling: The polymerization products may alter signal transduction pathways.

- Metabolic Disruption: Chlorinated compounds can affect metabolic enzymes leading to altered cellular metabolism.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling halogenated bicyclo compounds like this derivative?

- Methodological Guidance : Prioritize personal protective equipment (PPE) including nitrile gloves, flame-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure, as halogenated bicyclo compounds often release toxic vapors. Avoid static discharge during transfers by grounding equipment, as noted in safety guidelines for structurally similar norbornene derivatives . For spills, employ inert absorbents (e.g., vermiculite) and avoid water to prevent aerosolization. Refer to GHS-compliant protocols for halogenated organics, including emergency shower/eye-wash stations .

Q. How can researchers synthesize bicyclo compounds with silyl substituents?

- Methodological Guidance : Silylation reactions typically involve hydrosilylation of norbornene derivatives using platinum catalysts (e.g., Speier’s catalyst). For dichloromethylsilyl groups, chlorosilane precursors (e.g., ClSiCHCl) can be reacted under inert atmospheres. Monitor reaction progress via Si NMR to confirm substitution, as demonstrated in triethoxysilyl-norbornene syntheses . Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. What analytical techniques are essential for characterizing this compound’s physical properties?

- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization to confirm molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) can determine melting points and thermal stability, critical for assessing storage conditions. Polarimetry or X-ray crystallography may resolve stereochemistry, while UV-Vis spectroscopy identifies π→π* transitions in the bicyclic framework .

Advanced Research Questions

Q. How do dichloromethylsilyl substituents influence catalytic activity in Diels-Alder reactions?

- Methodological Guidance : The electron-withdrawing ClSiCH- group enhances electrophilicity of the dienophile, accelerating reaction rates. Compare kinetics with methyl- or triethoxysilyl-substituted analogs using stopped-flow spectroscopy. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity, as seen in nitrophenyl-substituted bicyclo systems . Validate via C NMR monitoring of endo/exo adduct ratios.

Q. What strategies resolve contradictions in environmental persistence data for polychlorinated bicyclo compounds?

- Methodological Guidance : Conduct accelerated degradation studies under varied conditions (UV light, microbial consortia) to assess half-lives. Compare results with regulatory databases (e.g., EPA’s CompTox) for structurally related heptachloro derivatives . Use high-resolution LC-MS/MS to identify degradation metabolites, particularly dechlorinated byproducts. Cross-validate with QSAR models to reconcile lab-field discrepancies .

Q. Can computational models predict the reactivity of this compound in radical polymerization?

- Methodological Guidance : Employ molecular dynamics (MD) simulations to assess steric effects from the bicyclic framework on radical initiation sites. Compare with experimental EPR data to validate radical trapping efficiency. Software like MOE or Gaussian can model bond dissociation energies (BDEs) for Si–Cl bonds, critical for predicting chain-transfer behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.